Phenylmethylsulfonyl fluoride

Overview

Description

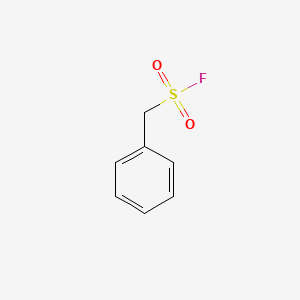

Phenylmethanesulfonyl fluoride is a chemical compound with the molecular formula C7H7FO2S and a molar mass of 174.19 g/mol . It is commonly used as a serine protease inhibitor in biochemistry and molecular biology. This compound is particularly effective in the preparation of cell lysates, where it helps to prevent the degradation of proteins by inhibiting serine proteases .

Preparation Methods

Phenylmethanesulfonyl fluoride can be synthesized through various methods. One common synthetic route involves the reaction of benzyl chloride with sodium sulfite to form benzyl sulfonate, which is then fluorinated using sulfur tetrafluoride to yield phenylmethanesulfonyl fluoride . The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure the stability of the product.

In industrial production, phenylmethanesulfonyl fluoride is often prepared by reacting benzyl alcohol with sulfuryl chloride in the presence of a base, followed by fluorination with hydrogen fluoride . This method allows for large-scale production and ensures high purity of the final product.

Chemical Reactions Analysis

Sulfonylation Reaction with Serine Residues

PMSF inhibits serine proteases by covalently modifying the active site serine residue. The reaction involves nucleophilic attack by the serine hydroxyl group on the sulfonyl fluoride, releasing hydrogen fluoride (HF) and forming a stable sulfonyl-enzyme complex .

Reaction Mechanism :

Key Features :

-

Irreversibility : The sulfonyl bond is stable under physiological conditions but degrades at high pH (>8.5) via beta-elimination .

-

Selectivity : Targets serine residues in catalytic triads of serine hydrolases, such as trypsin (half-time = 2.8 seconds at 1 mM PMSF) and chymotrypsin (half-time = 237 seconds) .

Hydrolysis in Aqueous Solutions

PMSF undergoes rapid hydrolysis in water, producing phenylmethanesulfonic acid and HF .

Reaction Rate :

| pH | Temperature (°C) | Half-life |

|---|---|---|

| 7 | 25 | 110 minutes |

| 7.5 | 25 | 55 minutes |

| 8 | 25 | 35 minutes |

Environmental Impact :

-

At 4°C (pH 8), PMSF degrades nearly completely within 24 hours .

-

HF release poses risks in biological systems, with median lethal doses of 150–215 mg/kg .

Substitution Reactions with Nucleophiles

PMSF reacts with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters.

Reaction Examples :

-

With Amine (RNH₂) :

-

With Alcohol (ROH) :

Applications :

These reactions are used in chemical synthesis and protein labeling .

Beta-Elimination at High pH

At alkaline conditions (pH >8.5), the sulfonyl-enzyme complex undergoes beta-elimination, forming an anhydro-enzyme .

Mechanism :

Implications :

Scientific Research Applications

Biochemical Research

Serine Protease Inhibition

PMSF is primarily recognized for its ability to irreversibly inhibit serine proteases by modifying the active site serine residue. This mechanism is crucial in studies involving protein isolation and purification. PMSF effectively prevents proteolytic degradation during the preparation of cell lysates, ensuring the integrity of proteins of interest .

- Effective Concentration : The typical working concentration of PMSF ranges from 0.1 to 1 mM.

- Stability : PMSF solutions exhibit limited stability in aqueous environments, with a half-life of approximately 110 minutes at pH 7 and decreasing at higher pH levels .

Case Studies in Protein Research

In various studies, PMSF has been employed to maintain protein stability during purification processes. For instance, it has been used in conjunction with other reagents to study enzyme kinetics and structural biology through techniques like X-ray crystallography . The irreversible binding of PMSF to serine residues allows researchers to visualize enzyme active sites, providing insights into enzyme mechanisms.

Dental Applications

Fluoride Release in Remineralization Studies

Recent investigations have highlighted PMSF's role in dental research, particularly regarding fluoride release during enamel remineralization processes. A study involving bovine enamel blocks demonstrated that PMSF enhances fluoride uptake significantly compared to negative controls, suggesting its potential utility in caries prevention strategies .

- Experimental Design : Enamel blocks were treated with varying concentrations of PMSF alongside simulated human saliva. The results indicated a statistically significant increase in fluoride concentration over time, which could lead to improved remineralization outcomes .

Therapeutic Potential

Investigating Anticancer Properties

Emerging research suggests that PMSF may have applications beyond protease inhibition. Studies have explored its effects on cancer cells, particularly breast cancer stem cells, where it was shown to influence tumorigenesis pathways when combined with other compounds like apigenin .

- Mechanism of Action : The interaction between PMSF and cellular pathways involved in cancer progression is an area of ongoing research, indicating potential therapeutic avenues for future drug development.

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Biochemical Research | Inhibition of serine proteases during protein isolation | Essential for maintaining protein integrity; effective concentration: 0.1 - 1 mM |

| Dental Applications | Enhances fluoride release for enamel remineralization | Statistically significant fluoride uptake observed; potential for caries prevention |

| Therapeutic Potential | Investigated for effects on cancer cells | May influence tumorigenesis; requires further study |

Mechanism of Action

Phenylmethanesulfonyl fluoride exerts its effects by irreversibly inhibiting serine proteases. The mechanism involves the sulfonylation of the active-site serine residues in the enzyme . This reaction forms a covalent bond between the sulfonyl group of phenylmethanesulfonyl fluoride and the hydroxyl group of the serine residue, leading to the inactivation of the enzyme . This mechanism is analogous to that of diisopropylfluorophosphate, another serine protease inhibitor .

Comparison with Similar Compounds

Phenylmethanesulfonyl fluoride is often compared with other sulfonyl fluoride reagents such as p-aminophenylmethanesulfonyl fluoride and hexylmethanesulfonyl fluoride . These compounds share similar mechanisms of action but differ in their selectivity and reactivity towards various serine proteases . For example, p-aminophenylmethanesulfonyl fluoride has altered access to native folded protein structures, allowing it to react with serine enzymes that phenylmethanesulfonyl fluoride cannot efficiently target .

Similar compounds include:

Diisopropylfluorophosphate: Another serine protease inhibitor with a similar mechanism of action.

p-Aminophenylmethanesulfonyl fluoride: A sulfonyl fluoride reagent with different selectivity towards serine proteases.

Hexylmethanesulfonyl fluoride: A sulfonyl fluoride reagent with unique reactivity towards specific serine enzymes.

Phenylmethanesulfonyl fluoride is unique in its widespread use and effectiveness as a serine protease inhibitor, making it a valuable tool in biochemical research and industrial applications .

Biological Activity

Phenylmethylsulfonyl fluoride (PMSF) is a widely utilized serine protease inhibitor with significant implications in various biological and biochemical research contexts. This article delves into the biological activity of PMSF, focusing on its mechanisms, effects, and applications based on diverse research findings.

Overview of PMSF

PMSF is a non-selective serine protease inhibitor that irreversibly modifies the active site serine residues of serine proteases, acetylcholinesterases, and thiol proteases. Its primary utility lies in its ability to prevent proteolytic degradation during protein purification and analysis, making it an essential reagent in biochemistry and molecular biology.

PMSF acts by forming a covalent bond with the serine residue in the active site of target proteases, effectively inactivating them. The reaction can be summarized as follows:

This mechanism allows PMSF to inhibit a broad range of serine hydrolases, although it does not affect all serine proteases due to structural limitations in some enzymes .

1. Protease Inhibition

PMSF has been shown to significantly enhance the stability and activity of various enzyme preparations. For instance, the addition of PMSF to trout liver S9 fractions resulted in a six-fold increase in the working lifetime of enzyme assays, improving the detection of low intrinsic clearance rates for biotransformation studies .

2. Fluoride Release Mechanism

Recent studies have indicated that PMSF can release fluoride ions when interacting with simulated human saliva (SHS), which may enhance enamel remineralization processes. In an experimental setup involving bovine enamel slabs with caries-like lesions, PMSF treatment led to statistically significant increases in fluoride uptake and surface hardness recovery compared to controls .

| Treatment Group | Fluoride Concentration (μg F/mL) | % Surface Hardness Recovery |

|---|---|---|

| SHS (Control) | Baseline | Baseline |

| SHS + 10 μM PMSF | Higher than control | Significant increase |

| SHS + 50 μM PMSF | Higher than control | Significant increase |

| SHS + 100 μM PMSF | Highest among all treatments | Highest recovery |

3. Impact on Enzyme Activity

In another study, preincubation of rat liver microsomes with PMSF resulted in a 50% reduction in HMG-CoA reductase activity, indicating its potential role in modulating lipid metabolism pathways . This effect highlights PMSF's influence beyond mere protease inhibition, suggesting broader implications for metabolic regulation.

Case Study 1: Enzyme Stability Enhancement

A study published in Environmental Toxicology and Chemistry demonstrated that adding PMSF improved the detection capabilities of substrate depletion assays used for assessing chemical bioaccumulation in fish. The results indicated that PMSF not only stabilized enzyme activity but also enhanced the reliability of bioaccumulation data .

Case Study 2: Dental Applications

Research published in Brazilian Oral Research explored the use of PMSF in dental applications, particularly its role in fluoride release during pH-cycling experiments. The study concluded that PMSF could serve as a novel approach for developing caries prevention products due to its fluoride-releasing properties when interacting with saliva .

Q & A

Basic Research Questions

Q. What is the optimal concentration and preparation method for PMSF to inhibit serine proteases in cell lysates?

PMSF is typically used at 0.1–1 mM in cell lysis buffers. It must be dissolved in anhydrous solvents (e.g., ethanol or isopropanol) due to rapid hydrolysis in aqueous solutions (half-life ~30–60 minutes at pH 7.0–8.0). Add PMSF immediately before lysing cells, and maintain the buffer at 4°C to slow degradation. Pre-warm buffers to 37°C or use alternative inhibitors if prolonged incubation is required .

Q. How does PMSF stability vary under different pH and temperature conditions?

PMSF hydrolyzes rapidly in aqueous solutions, with stability decreasing at higher pH and temperature. At pH 8.0 and 25°C, its half-life is ~30 minutes. For long-term experiments, replace PMSF every 30–60 minutes or use stabilized analogs like AEBSF. Avoid alkaline buffers (>pH 8.5) to prevent rapid inactivation .

Q. What safety protocols are critical when handling PMSF in the laboratory?

PMSF is highly toxic (LD50 oral, rat: 180 mg/kg). Use in a fume hood with PPE (gloves, lab coat, goggles). In case of skin contact, wash immediately with soap and water. For accidental ingestion, seek emergency medical attention and provide artificial respiration if respiratory arrest occurs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in PMSF efficacy reported across different experimental models (e.g., neurotoxicity vs. cell culture studies)?

Contradictions may arise from variations in protease composition, buffer conditions, or PMSF degradation rates. For example, in neurotoxicity models, PMSF pre-treatment (1–2 mM) reduces acetylcholinesterase inhibition by organophosphates, but efficacy depends on administration timing and tissue permeability . Validate PMSF activity in each system via fluorometric protease assays and compare with alternative inhibitors (e.g., leupeptin, aprotinin) to rule out off-target effects .

Q. What experimental design considerations are necessary when combining PMSF with other protease inhibitors?

PMSF targets serine proteases but does not inhibit metallo- or cysteine proteases. For broad-spectrum inhibition, combine with EDTA (1–5 mM for metalloproteases) and E-64 (1–10 µM for cysteine proteases). Note that PMSF may interfere with fluorogenic assays due to its intrinsic fluorescence; use AEBSF or validate assay compatibility .

Q. How does PMSF interact with non-protease proteins or signaling pathways in vivo?

PMSF has been reported to modulate cannabinoid receptor activity by inhibiting anandamide hydrolysis, altering pharmacological responses in murine models . In neuroprotection studies, PMSF pre-treatment reduces electrolyte imbalance and enzyme leakage in serum, suggesting secondary effects on membrane stability . Use proteome-wide activity profiling (e.g., ABPP) to identify off-target interactions .

Q. Data Analysis and Methodological Challenges

Q. How should researchers address variability in PMSF efficacy due to cell type-specific protease expression?

Quantify protease activity in lysates using fluorogenic substrates (e.g., Z-Gly-Leu-Phe-AMC for chymotrypsin-like activity). Compare inhibition rates with and without PMSF. Adjust concentrations based on endogenous protease levels, which may vary between tissues (e.g., liver lysates require higher PMSF due to abundant proteases) .

Q. What are the limitations of PMSF in structural biology studies (e.g., crystallography or NMR)?

PMSF’s short half-life and potential to modify protein residues (e.g., sulfonylation of serine) may alter protein conformation. For structural work, use irreversible inhibitors covalently bound to target proteases (e.g., DFP) or cryo-cooling to stabilize PMSF-protease complexes .

Properties

IUPAC Name |

phenylmethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYRMVIVWMBXKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059819 | |

| Record name | Phenylmethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS] | |

| Record name | Phenylmethylsulfonyl fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16574 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

329-98-6 | |

| Record name | Phenylmethylsulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethylsulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PMSF | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanesulfonyl fluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylmethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-toluenesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLMETHANESULFONYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57KD15003I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.